molecular formula C11H15NO2 B12226804 2-Methyl-3-[(oxolan-2-yl)methoxy]pyridine

2-Methyl-3-[(oxolan-2-yl)methoxy]pyridine

Cat. No.: B12226804
M. Wt: 193.24 g/mol
InChI Key: DNWUMMCSJIOZTE-UHFFFAOYSA-N
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Description

2-Methyl-3-[(oxolan-2-yl)methoxy]pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a methoxy group attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[(oxolan-2-yl)methoxy]pyridine typically involves the reaction of 2-methyl-3-hydroxypyridine with oxirane (ethylene oxide) in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the pyridine attacks the oxirane, resulting in the formation of the oxolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[(oxolan-2-yl)methoxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the oxolane moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridines and oxolane derivatives.

Scientific Research Applications

2-Methyl-3-[(oxolan-2-yl)methoxy]pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-3-[(oxolan-2-yl)methoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the function of the target molecule. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-[(oxolan-2-yl)methoxy]pyrazine
  • 3-Methyl-2-[(oxolan-2-yl)methoxy]pyridine
  • 2-Methoxy-1,3-dioxolane

Uniqueness

2-Methyl-3-[(oxolan-2-yl)methoxy]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-methyl-3-(oxolan-2-ylmethoxy)pyridine

InChI

InChI=1S/C11H15NO2/c1-9-11(5-2-6-12-9)14-8-10-4-3-7-13-10/h2,5-6,10H,3-4,7-8H2,1H3

InChI Key

DNWUMMCSJIOZTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)OCC2CCCO2

Origin of Product

United States

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